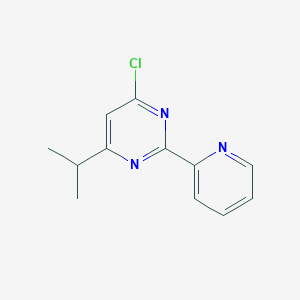

4-Chloro-6-isopropyl-2-(pyridin-2-YL)pyrimidine

Description

Properties

Molecular Formula |

C12H12ClN3 |

|---|---|

Molecular Weight |

233.69 g/mol |

IUPAC Name |

4-chloro-6-propan-2-yl-2-pyridin-2-ylpyrimidine |

InChI |

InChI=1S/C12H12ClN3/c1-8(2)10-7-11(13)16-12(15-10)9-5-3-4-6-14-9/h3-8H,1-2H3 |

InChI Key |

LCARCRGMPXDBKW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=NC(=N1)C2=CC=CC=N2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-isopropyl-2-(pyridin-2-yl)pyrimidine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium catalysts and boron reagents is common in these processes .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-isopropyl-2-(pyridin-2-yl)pyrimidine undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity

Recent studies have demonstrated that pyrimidine derivatives, including 4-Chloro-6-isopropyl-2-(pyridin-2-YL)pyrimidine, exhibit significant antifungal properties. A series of synthesized pyrimidine derivatives were evaluated for their efficacy against various phytopathogenic fungi. The findings indicated that certain compounds showed higher antifungal activity compared to established fungicides like dimethomorph, suggesting their potential as new antifungal agents in agricultural applications .

Antitumor and Antiviral Properties

Pyrimidine derivatives have also been investigated for antitumor and antiviral activities. For instance, compounds derived from pyrimidines have shown promise in inhibiting the replication of HIV and other viruses. The structure-activity relationship (SAR) studies indicate that modifications to the pyrimidine ring can enhance biological activity, making them suitable candidates for drug development against viral infections .

Agricultural Applications

Fungicides

The compound's structural features make it a candidate for developing new fungicides. Studies have reported that pyrimidine derivatives possess significant fungicidal properties, which can be attributed to their ability to disrupt fungal cell function. For example, the compound demonstrated broad-spectrum activity against various fungal strains, indicating its potential use as a protective agent in crops .

Biochemical Research

Enzyme Inhibition Studies

this compound has been evaluated for its inhibitory effects on specific enzymes involved in cellular processes. Enzymatic assays have shown that certain derivatives can effectively inhibit target enzymes, which is crucial for understanding their mechanism of action and potential therapeutic uses. The compound's ability to interact with enzyme active sites opens avenues for further research into its biochemical applications .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications at various positions on the pyrimidine ring can lead to enhanced potency and selectivity against specific biological targets. For instance, substituents like trifluoromethoxy groups have been linked to improved antifungal activity, while other modifications may enhance antiviral properties .

Data Table: Summary of Biological Activities

| Activity Type | Compound | Target/Organism | Efficacy |

|---|---|---|---|

| Antifungal | This compound | Phytopathogenic fungi | Higher than dimethomorph |

| Antiviral | Various pyrimidine derivatives | HIV | Significant inhibition |

| Enzyme Inhibition | Pyrimidine derivatives | Specific enzymes | Effective inhibition |

Case Studies

-

Antifungal Efficacy Study

A study synthesized several pyrimidine derivatives and tested their antifungal activities against fourteen different fungi species. The results indicated that compounds with specific substitutions on the pyrimidine ring exhibited superior antifungal properties compared to traditional fungicides . -

Enzyme Inhibition Analysis

In a biochemical assessment, a series of pyrrolopyrimidine derivatives were tested for their ability to inhibit RET kinase activity. The study found that specific structural modifications led to enhanced inhibition rates, demonstrating the importance of SAR in drug design .

Mechanism of Action

The mechanism of action of 4-Chloro-6-isopropyl-2-(pyridin-2-yl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 4-chloro-6-isopropyl-2-(pyridin-2-yl)pyrimidine, a comparative analysis with analogous pyrimidine derivatives is provided below. Key structural variations, molecular properties, and biological activities are highlighted.

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Key Observations

Substituent Effects on Reactivity and Bioactivity :

- The presence of a pyridin-2-yl group in this compound distinguishes it from simpler analogs like 4-chloro-6-isopropylpyrimidin-2-amine. The pyridine ring may enhance binding to kinase targets via aromatic interactions, as seen in Bcr-Abl inhibitors where pyrimidine scaffolds adopt specific conformations (e.g., trans vs. cis) to modulate activity .

- In contrast, 6-chloro-4-hydroxypyrimidine lacks alkyl or aromatic substituents, reducing its utility in complex syntheses but making it a simpler precursor for hydroxylated derivatives .

Role of Halogen and Alkyl Groups: Chlorine at position 4 is a common feature in compounds like 4-chloro-2-methyl-6-phenylpyrimidine and this compound. This halogen facilitates nucleophilic substitution reactions, enabling diversification into aryl or amine-functionalized products .

Biological Activity Trends :

- Pyrimidine derivatives with aromatic substituents at position 6 (e.g., phenyl in 4-chloro-2-methyl-6-phenylpyrimidine) exhibit antiproliferative activity, likely due to enhanced interactions with hydrophobic protein pockets .

- The 4,6-disubstituted pyrimidine scaffold in the target compound aligns with structural requirements for kinase inhibitors. For example, Bcr-Abl inhibitors require a 4,6-pyrimidine arrangement to adopt a trans conformation, which is critical for cellular activity .

Synthetic Accessibility: Electrochemical cross-coupling methods (as described for 4-amino-6-chloropyrimidines) are applicable to the target compound, enabling efficient arylation at position 6 . Derivatives like 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine are synthesized via nucleophilic substitution, underscoring the versatility of pyrimidine chemistry .

Biological Activity

4-Chloro-6-isopropyl-2-(pyridin-2-YL)pyrimidine is a pyrimidine derivative that has attracted significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This compound features a chlorine atom at the fourth position, an isopropyl group at the sixth position, and a pyridin-2-yl substituent at the second position. Its molecular formula is C_12H_13ClN_2, with a molecular weight of 233.70 g/mol. This article reviews its biological activity, focusing on antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).

Antiproliferative Effects

Research indicates that this compound exhibits notable antiproliferative effects against various cancer cell lines. Preliminary studies have shown that this compound can inhibit cell proliferation by targeting specific protein kinases involved in cancer progression, such as cyclin-dependent kinases (CDKs) .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 5.0 | CDK inhibition |

| MCF7 (Breast Cancer) | 3.2 | Inhibition of cell cycle progression |

| HeLa (Cervical Cancer) | 4.8 | Induction of apoptosis |

The biological activity of this compound primarily involves its interaction with various enzymes and receptors:

- Protein Kinase Inhibition : The compound has been shown to inhibit CDK4 and CDK6, which are critical for cell cycle regulation. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells .

- Enzyme Inhibition : It also demonstrates inhibitory effects on other enzymes such as COX-2, which is involved in inflammation and cancer progression. The IC50 values for COX-2 inhibition have been reported around 0.04 µM, comparable to standard anti-inflammatory drugs like celecoxib .

Structure-Activity Relationships (SAR)

The biological activity of pyrimidine derivatives like this compound is heavily influenced by their structural features. Modifications to the core structure can lead to variations in potency and selectivity.

Table 2: SAR Analysis of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Chloro-6-methyl-2-(pyridin-2-YL)pyrimidine | Methyl group instead of isopropyl | Different biological activity |

| 4-Chloro-6-(thiophen-2-YL)pyrimidine | Thiophene substituent | Altered electronic properties |

| 4-Amino-2-(pyridin-2-YL)pyrimidine | Amino group instead of chloro | Increased hydrophilicity |

These modifications can enhance the efficacy and selectivity against particular targets, suggesting that further exploration into derivative synthesis could yield more potent compounds.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- In Vivo Efficacy : In animal models, this compound demonstrated significant tumor reduction in xenograft models when administered at doses correlating with its in vitro IC50 values .

- Combination Therapies : Research indicates that combining this compound with other chemotherapeutic agents enhances its efficacy, suggesting a synergistic effect that could improve treatment outcomes for cancer patients .

Q & A

Basic: What are the optimal reaction conditions for synthesizing 4-Chloro-6-isopropyl-2-(pyridin-2-yl)pyrimidine with high yield and purity?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example:

- Step 1: Start with a pyrimidine precursor (e.g., 6-isopropyl-2-(pyridin-2-yl)pyrimidin-4-ol).

- Step 2: Use phosphorus oxychloride (POCl₃) as a chlorinating agent under reflux (80–110°C) for 4–6 hours.

- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Yield optimization (~70–85%) requires strict anhydrous conditions and stoichiometric control of POCl₃. Purity (>95%) can be confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR: Use ¹H/¹³C NMR to confirm substitution patterns. For example, pyridine protons appear as a doublet at δ 8.5–8.7 ppm, while the isopropyl group shows a septet (~3.0 ppm) and doublets (~1.3 ppm) .

- Mass Spectrometry: High-resolution ESI-MS provides molecular ion validation (e.g., [M+H]+ at m/z 264.08).

- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with chloro substituents) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate its kinase inhibition potential?

Methodological Answer:

- Step 1: Select kinase targets (e.g., Src/Abl kinases) based on structural analogs in prior studies .

- Step 2: Synthesize derivatives with variations in the pyridine ring (e.g., electron-withdrawing groups) or isopropyl chain length.

- Step 3: Use fluorescence-based kinase assays (e.g., ADP-Glo™) to measure IC₅₀ values.

- Step 4: Corrogate data with molecular docking (e.g., AutoDock Vina) to identify key binding residues (e.g., hinge region interactions). Contradictions in activity data across studies may arise from differences in assay pH or ATP concentrations .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use a fume hood to prevent inhalation .

- Waste Disposal: Collect chlorinated waste separately in labeled containers and treat via neutralization (e.g., sodium bicarbonate) before disposal by licensed facilities .

- Spill Management: Absorb spills with vermiculite, seal in airtight containers, and avoid aqueous rinsing to prevent environmental contamination .

Advanced: How can conflicting cytotoxicity data in different cancer cell lines be resolved?

Methodological Answer:

- Variable 1: Cell line specificity (e.g., HeLa vs. MCF-7) may reflect differences in membrane permeability or efflux pump expression. Validate via comparative uptake assays (e.g., LC-MS intracellular concentration measurements) .

- Variable 2: Assay interference from the compound’s autofluorescence in MTT assays. Switch to luminescence-based viability assays (e.g., CellTiter-Glo®) .

- Control: Include a reference compound (e.g., cisplatin) and normalize data to cell doubling times .

Basic: What solvent systems are effective for recrystallizing this compound?

Methodological Answer:

- Solvent Pair: Use a 3:1 mixture of dichloromethane/hexane. Dissolve the crude product in minimal DCM, add hexane dropwise until cloudiness appears, and cool to 4°C overnight.

- Yield Improvement: Slow cooling (1°C/min) enhances crystal formation. Purity is confirmed by melting point analysis (expected range: 145–148°C) .

Advanced: How to investigate its potential as a α7 nicotinic acetylcholine receptor (nAChR) modulator?

Methodological Answer:

- Assay Design: Use patch-clamp electrophysiology on transfected HEK293 cells expressing human α7 nAChR. Apply the compound at 10–100 µM and measure current amplitudes .

- Data Interpretation: Compare efficacy (EC₅₀) and potency with reference agonists (e.g., PNU-120596). Contradictions in partial vs. full agonism may arise from differences in allosteric binding site occupancy .

Basic: How to validate its stability under physiological conditions?

Methodological Answer:

- Stability Test: Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours.

- Analysis: Monitor degradation via LC-MS. A >90% recovery indicates suitability for in vitro assays. Adjust buffer composition (e.g., add 0.1% BSA) to prevent nonspecific binding .

Advanced: What strategies mitigate off-target effects in in vivo models?

Methodological Answer:

- Strategy 1: Use prodrug derivatives (e.g., esterified chloro group) to enhance selectivity. Activate via liver esterases .

- Strategy 2: Conduct transcriptomic profiling (RNA-seq) of treated vs. untreated tissues to identify unintended pathway modulation .

- Validation: Compare results with knockout models (e.g., CRISPR-Cas9 for suspected off-target genes) .

Basic: How to troubleshoot low yields in Suzuki-Miyaura cross-coupling reactions involving this compound?

Methodological Answer:

- Catalyst Optimization: Replace Pd(PPh₃)₄ with XPhos Pd G3 for better steric tolerance.

- Solvent Choice: Use degassed toluene/ethanol (3:1) to reduce palladium black formation.

- Base Selection: Replace K₂CO₃ with Cs₂CO₃ for improved solubility. Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.